

2-Methoxyacetophenone melting point and boiling point data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methoxyacetophenone

Cat. No.: B1211565

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **2-Methoxyacetophenone**

Introduction: Understanding 2-Methoxyacetophenone

2-Methoxyacetophenone, also known by synonyms such as o-acetylanisole and 1-(2-methoxyphenyl)ethanone, is an aromatic ketone with significant applications in organic synthesis.^{[1][2][3]} It serves as a valuable precursor and building block for the synthesis of more complex molecules, including chalcones, which have been investigated for their potential anti-proliferative properties.^{[3][4]} Structurally, it consists of an acetophenone core with a methoxy group substituted at the ortho position of the phenyl ring. This substitution pattern critically influences its physical and chemical properties, including its melting and boiling points, which are fundamental parameters for its purification, identification, and handling in a research and development setting.

This guide provides a comprehensive overview of the melting and boiling points of **2-Methoxyacetophenone**, details the experimental protocols for their accurate determination, and discusses the underlying scientific principles that govern these phase transitions.

Core Physicochemical Properties

A compound's physical properties are dictated by its molecular structure and the resulting intermolecular forces. For **2-Methoxyacetophenone**, the presence of a polar carbonyl group

and an ether linkage, combined with the aromatic ring, results in moderate polarity. This is reflected in its characteristic physical constants, which are essential for laboratory use.

Property	Value	Source(s)
CAS Number	579-74-8	[1] [2] [5]
Molecular Formula	C ₉ H ₁₀ O ₂	[1] [2]
Molecular Weight	150.17 g/mol	[1] [2]
Appearance	Colorless to pale yellow or amber liquid	[3] [4]
Odor	Powdery, anisic, almond-like	[4]
Melting Point	7-8 °C (for the isomeric 2-methoxy-1-phenylethanone)	[6] [7]
Boiling Point	245-248 °C @ 760 mmHg 131 °C @ 18 mmHg	[1] [8] [4] [9] [10]
Density	1.09 g/mL at 25 °C	[4] [9] [10]
Refractive Index (n _{20/D})	1.5393	[4] [9] [10]
Solubility	Practically insoluble in water; soluble in ethanol and methanol	[2] [8]

The Science Behind Phase Transitions: Causality and Influencing Factors

The melting and boiling points are not arbitrary numbers; they are precise indicators of a substance's purity and the energy required to overcome intermolecular forces.

- Purity: A pure crystalline solid typically exhibits a sharp melting point, often within a narrow range of 0.5-1.0°C. The presence of soluble impurities disrupts the crystal lattice, leading to a melting point depression and a broadening of the melting range.[\[11\]](#)[\[12\]](#) Therefore, an

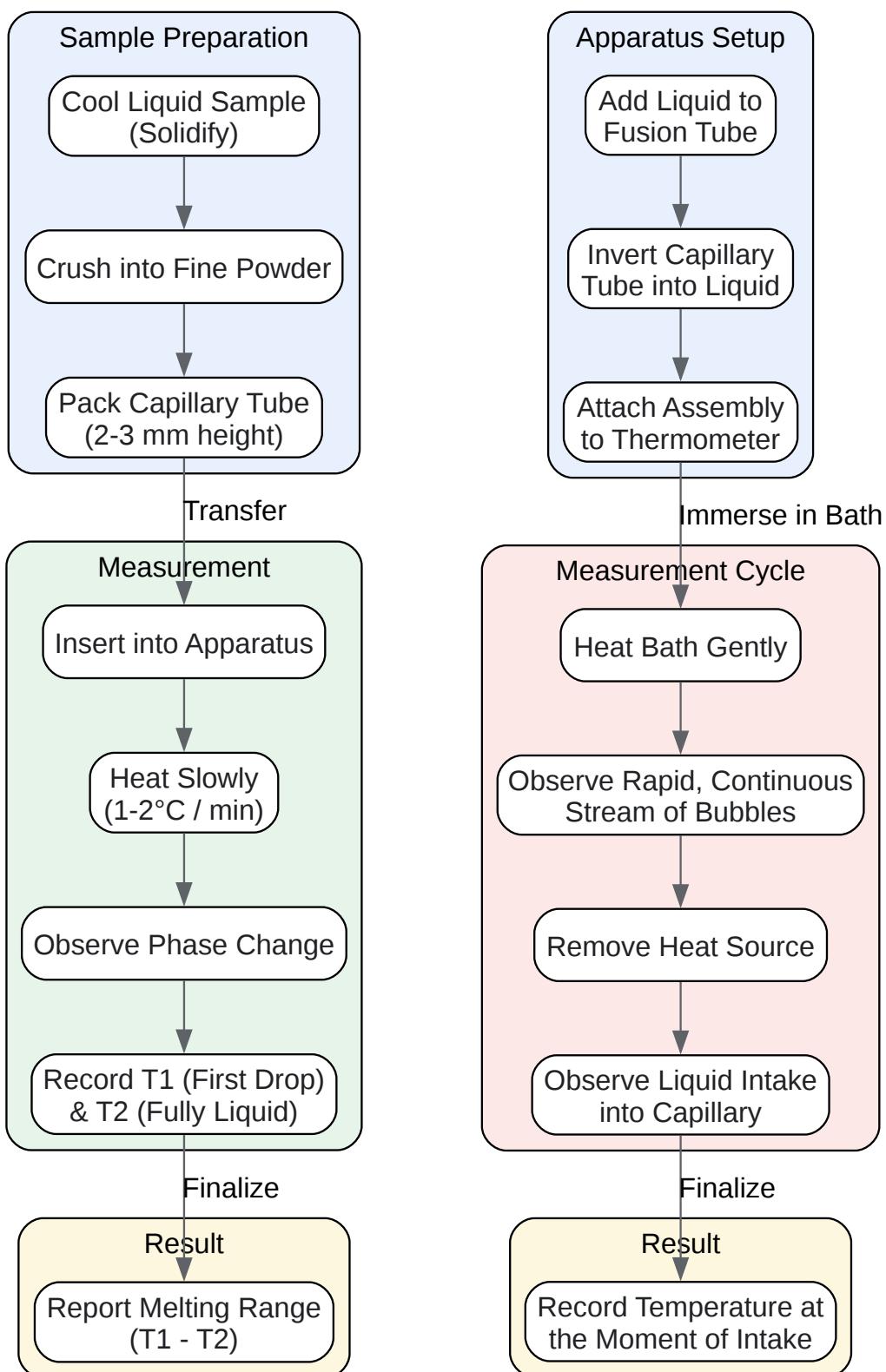
accurately measured melting point is a primary criterion for assessing the purity of a synthesized batch of **2-Methoxyacetophenone**.

- Atmospheric Pressure: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[\[13\]](#) Consequently, this value is highly dependent on pressure. As atmospheric pressure decreases, for instance at higher altitudes or under vacuum distillation, the boiling point of the liquid also decreases because less thermal energy is needed for its vapor pressure to equal the external pressure.[\[13\]](#)[\[14\]](#) The data for **2-Methoxyacetophenone** clearly illustrates this, with a boiling point of 245-248 °C at standard pressure (760 mmHg) but only 131 °C at a reduced pressure of 18 mmHg.[\[1\]](#)[\[4\]](#) [\[9\]](#)[\[8\]](#)[\[10\]](#) This relationship is fundamental for purification via vacuum distillation, a common technique for high-boiling-point compounds like **2-Methoxyacetophenone** to prevent thermal decomposition.

Experimental Determination Protocols

To ensure reliable and reproducible data, standardized methodologies must be employed. The following protocols describe self-validating systems for determining the melting and boiling points of **2-Methoxyacetophenone**.

Protocol 1: Melting Point Determination via Capillary Method


Since **2-Methoxyacetophenone** has a melting point near room temperature, this procedure would require initial cooling of the sample to induce solidification.

Methodology:

- Sample Preparation: Ensure the **2-Methoxyacetophenone** sample is anhydrous. If necessary, cool the liquid sample in an ice bath until it fully solidifies. The solid should then be crushed into a fine powder using a mortar and pestle.
- Capillary Tube Packing: Press the open end of a capillary melting point tube into the powdered sample. A small amount of solid (2-3 mm in height) should be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample tightly at the bottom.

- Apparatus Setup: Place the packed capillary tube into the sample holder of a melting point apparatus (e.g., Mel-Temp or similar).
- Rapid Heating (Optional): For an unknown or to save time, a preliminary rapid heating can be performed to find an approximate melting range.[\[11\]](#)
- Accurate Measurement: For a precise measurement, begin heating the block. Once the temperature is ~15-20°C below the expected melting point, reduce the heating rate to approximately 1-2°C per minute.
- Data Recording: Record two temperatures:
 - T_1 : The temperature at which the first drop of liquid appears.
 - T_2 : The temperature at which the entire sample has completely liquefied.
 - The melting point is reported as the range $T_1 - T_2$.

Diagram: Melting Point Determination Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2'-Methoxyacetophenone | C9H10O2 | CID 68481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scent.vn [scent.vn]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 2'-Methoxyacetophenone | 579-74-8 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-Methoxyacetophenone 95 4079-52-1 [sigmaaldrich.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. Human Metabolome Database: Showing metabocard for 2'-Methoxyacetophenone (HMDB0032569) [hmdb.ca]
- 9. 2 -Methoxyacetophenone 99 579-74-8 [sigmaaldrich.com]
- 10. 579-74-8 CAS MSDS (2'-Methoxyacetophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. SSERC | Melting point determination [sserc.org.uk]
- 12. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 13. Video: Boiling Points - Concept [jove.com]
- 14. uomus.edu.iq [uomus.edu.iq]
- To cite this document: BenchChem. [2-Methoxyacetophenone melting point and boiling point data]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1211565#2-methoxyacetophenone-melting-point-and-boiling-point-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com